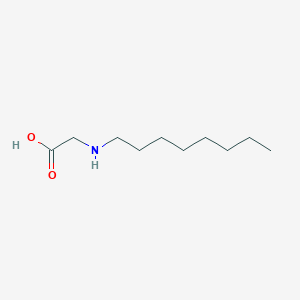![molecular formula C12H22N2O2 B7860618 [1-(Piperidine-4-carbonyl)piperidin-4-yl]methanol](/img/structure/B7860618.png)
[1-(Piperidine-4-carbonyl)piperidin-4-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(Piperidine-4-carbonyl)piperidin-4-yl]methanol: is a chemical compound that features a piperidine ring structure Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Piperidine-4-carbonyl)piperidin-4-yl]methanol typically involves the reaction of piperidine derivatives. One common method is the reaction of piperidine with formaldehyde and hydrogen cyanide, followed by hydrolysis to yield the desired product. Another approach involves the use of piperidine-4-carboxylic acid, which is reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the final product.
化学反应分析
Types of Reactions:
Oxidation: [1-(Piperidine-4-carbonyl)piperidin-4-yl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of halogenated derivatives or other substituted products.
科学研究应用
Chemistry: In organic synthesis, [1-(Piperidine-4-carbonyl)piperidin-4-yl]methanol is used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological disorders. Its piperidine ring structure is a common motif in many bioactive molecules.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its versatility makes it a valuable building block for various chemical processes.
作用机制
The mechanism of action of [1-(Piperidine-4-carbonyl)piperidin-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. This can lead to therapeutic effects in the treatment of diseases.
相似化合物的比较
Piperidine: A simpler structure with similar chemical properties.
Piperidine-4-carboxylic acid: A precursor in the synthesis of [1-(Piperidine-4-carbonyl)piperidin-4-yl]methanol.
Piperidine-4-amine:
Uniqueness: What sets this compound apart is its specific functional groups that allow for a wide range of chemical reactions and applications. Its ability to undergo various transformations makes it a versatile compound in both research and industrial settings.
属性
IUPAC Name |
[4-(hydroxymethyl)piperidin-1-yl]-piperidin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c15-9-10-3-7-14(8-4-10)12(16)11-1-5-13-6-2-11/h10-11,13,15H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPZBRXCQUMBCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)N2CCC(CC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(3-Cyano-benzyl)-ethyl-amino]-acetic acid](/img/structure/B7860535.png)
![[Ethyl-(3-trifluoromethyl-benzyl)-amino]-acetic acid](/img/structure/B7860545.png)
![[(2,4-Dichloro-benzyl)-ethyl-amino]-acetic acid](/img/structure/B7860548.png)
![[Ethyl-(4-nitro-benzyl)-amino]-acetic acid](/img/structure/B7860550.png)
![3-[ethyl-[(8-methyl-4-oxo-1H-quinazolin-2-yl)methyl]amino]propanoic acid](/img/structure/B7860561.png)
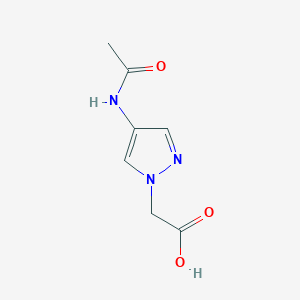
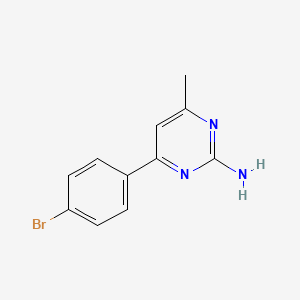
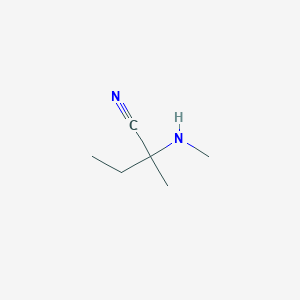
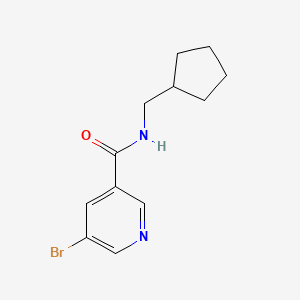

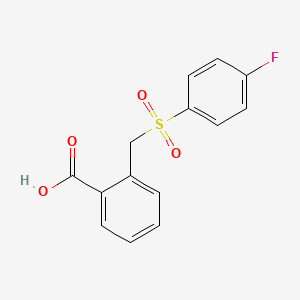
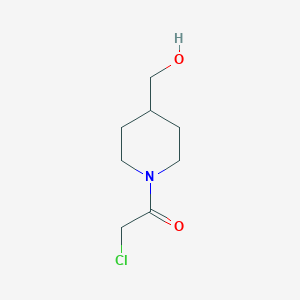
![7-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-e][1,2,4]triazin-3-ylamine](/img/structure/B7860623.png)
